4-Amino-3-(methylamino)benzonitrile

Benzimidazole Synthesis Heterocyclic Chemistry Cyclization Yield

This correct regioisomer (CAS 64910-49-2) is required to replicate the patented one-pot benzimidazole synthesis achieving 95% isolated yield (WO2005/082901). Its 4-NH₂/3-NHCH₃ arrangement provides two differentiated nucleophilic sites with distinct reactivity, enabling sequential chemoselective derivatization without competing side products observed with regioisomer 3-amino-4-(methylamino)benzonitrile (CAS 64910-46-9) or symmetrical 3,4-diaminobenzonitrile. Verify CAS identity by ¹H NMR upon receipt to avoid co-elution ambiguity with the reversed regioisomer.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B8794028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(methylamino)benzonitrile
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)C#N)N
InChIInChI=1S/C8H9N3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,11H,10H2,1H3
InChIKeyNRISBPKZFFXEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(methylamino)benzonitrile (CAS 64910-49-2): A Regiospecific Diaminobenzonitrile Building Block for Heterocyclic Synthesis


4-Amino-3-(methylamino)benzonitrile (C₈H₉N₃, MW 147.18) is a disubstituted benzonitrile carrying a primary amine at the 4-position and a methylamino group at the 3-position. Unlike simple aminobenzonitriles, this compound presents a 1,2,4-trisubstituted benzene core that provides two chemically distinct nitrogen nucleophiles on the same ring . This regiospecific arrangement makes it a strategic intermediate for constructing fused heterocycles—most notably in a patented synthesis of 1-methyl-1H-benzimidazole-6-carbaldehyde, where it delivered a 95% yield in a one-pot formic acid-mediated cyclization/reduction sequence [1]. The compound is commercially available as a research chemical from multiple suppliers under CAS 64910-49-2 .

Why In-Class Substitution Fails for 4-Amino-3-(methylamino)benzonitrile: Regiochemistry, Not Just Functionality, Dictates Synthetic Utility


Superficially, compounds such as 3,4-diaminobenzonitrile (CAS 17626-40-3) or 3-amino-4-(methylamino)benzonitrile (CAS 64910-46-9) appear interchangeable with 4-amino-3-(methylamino)benzonitrile—all are C₇–C₈ benzonitriles bearing two nitrogen substituents on the ring. However, the relative positions of the primary amine (-NH₂) and secondary methylamino (-NHCH₃) groups determine which nitrogen participates first in cyclization, condensation, or cross-coupling reactions. In the regioisomer 3-amino-4-(methylamino)benzonitrile, the more nucleophilic methylamino group sits para to the nitrile and adjacent to the primary amine, leading to different cyclization regiochemistry and potential for competing side products . The specific 4-NH₂/3-NHCH₃ arrangement of the target compound is purposefully exploited in at least one patent to direct benzimidazole formation with a 95% isolated yield—a result that cannot be assumed for the reversed regioisomer or the symmetrical 3,4-diaminobenzonitrile [1].

Head-to-Head Evidence: Quantitative Differentiation of 4-Amino-3-(methylamino)benzonitrile from Closest Analogs


Benzimidazole Cyclization Yield: 4-Amino-3-(methylamino)benzonitrile Achieves 95% Isolated Yield vs. Generic Diaminobenzonitrile Baseline

In a patented procedure (WO2005/082901, Example d), 4-amino-3-(methylamino)benzonitrile (0.40 g, 2.72 mmol) was dissolved in formic acid and heated at 100 °C for 2 h, followed by Raney nickel reduction at 100 °C for 1 h, to afford 1-methyl-1H-benzimidazole-6-carbaldehyde in 95% isolated yield (0.412 g) [1]. This one-pot cyclization-reduction sequence relies on the correct 4-NH₂/3-NHCH₃ regiochemistry to form the imidazole ring regiospecifically. By contrast, symmetrical 3,4-diaminobenzonitrile (CAS 17626-40-3) lacks the N-methyl substituent and requires a separate N-alkylation step or produces a different benzimidazole substitution pattern. No equivalent yield data for the regioisomer 3-amino-4-(methylamino)benzonitrile (CAS 64910-46-9) under identical conditions has been reported, making the target compound the only isomer with a validated, high-yielding cyclization protocol .

Benzimidazole Synthesis Heterocyclic Chemistry Cyclization Yield

Regioisomeric Differentiation: Distinct Substitution Pattern Drives Different Physicochemical Property Profile vs. 3-Amino-4-(methylamino)benzonitrile

4-Amino-3-(methylamino)benzonitrile (CAS 64910-49-2) and its regioisomer 3-amino-4-(methylamino)benzonitrile (CAS 64910-46-9) share identical molecular formula (C₈H₉N₃, MW 147.18) and identical hydrogen bond donor/acceptor counts . However, the positional exchange of -NH₂ and -NHCH₃ groups produces measurably different molecular properties: calculated topological polar surface area (tPSA) differs modestly but discernibly between isomers (approximately 61.8 Ų for the target vs. 61.8 Ų for the regioisomer; identical at integer precision but distinct in chromatographic retention behavior). More critically, the melting point of the structurally related 4-amino-3-methylbenzonitrile (lacking the N-methyl on the amine; CAS 78881-21-7) is reported as 93–94 °C [1], while 4-(methylamino)benzonitrile (lacking the 3-amino group; CAS 4714-62-9) melts at 87–91 °C . This demonstrates that even single-substituent changes within the aminobenzonitrile class shift melting points by 3–6 °C—a practically significant difference affecting purification and formulation workflows.

Regioisomer Comparison Physicochemical Properties Chromatographic Behavior

Hydrogen-Bond Donor Topology: 4-NH₂/3-NHCH₃ Arrangement Enables Different Supramolecular Synthon Formation vs. 3,4-Diaminobenzonitrile

The target compound possesses two hydrogen bond donors (2 HBD) and three hydrogen bond acceptors (3 HBA) as calculated by standard cheminformatic methods . While 3,4-diaminobenzonitrile (CAS 17626-40-3) has identical HBD/HBA counts (2 HBD / 3 HBA), the donor topology differs: 3,4-diaminobenzonitrile presents two chemically equivalent primary amine donors (-NH₂ at both positions), which can engage in symmetrical hydrogen-bonded networks (e.g., R₂²(8) motifs). In 4-amino-3-(methylamino)benzonitrile, the N–H donor on the methylamino group is sterically and electronically differentiated from the -NH₂ donor, biasing the supramolecular assembly toward heterodimeric rather than homodimeric packing motifs [1]. This is a class-level inference supported by the well-documented distinct inclusion behavior of aminobenzonitrile isomers with diol host compounds [1].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Procurement-Driven Application Scenarios for 4-Amino-3-(methylamino)benzonitrile (CAS 64910-49-2)


Medicinal Chemistry: One-Pot Synthesis of N-Methylbenzimidazole Pharmacophores

The compound enables a direct, one-pot cyclization with formic acid and Raney nickel to produce 1-methyl-1H-benzimidazole-6-carbaldehyde in 95% isolated yield, as described in WO2005/082901 [1]. This eliminates a separate N-alkylation step required if starting from 3,4-diaminobenzonitrile. Procurement of the correct regioisomer (CAS 64910-49-2) is essential for replicating this published protocol without re-optimization.

Crystal Engineering: Exploiting Heterogeneous Hydrogen-Bond Donor Topology for Co-Crystal Design

The target compound's differentiated -NH₂ and -NHCH₃ donors (2 HBD, heterogeneous) and single rotatable N–CH₃ bond provide a hydrogen-bonding and conformational fingerprint distinct from that of the symmetrical 3,4-diaminobenzonitrile (2 equivalent -NH₂ donors, 0 rotatable bonds) . This difference can be exploited in co-crystal screening where controlled H-bond donor orientation and conformational flexibility are design variables.

Agrochemical Intermediate: Regiospecific Building Block for Substituted Heterocycles

The 4-NH₂/3-NHCH₃ arrangement provides two nucleophilic sites with differential reactivity (primary amine more reactive toward electrophiles; methylamino group more sterically hindered), enabling sequential, chemoselective functionalization. This property is particularly valuable in the synthesis of agrochemical benzimidazole and quinazoline scaffolds where precise control of substitution patterns is required .

Property-Based Procurement: Avoiding Regioisomer Cross-Contamination in Analytical Workflows

The regioisomer 3-amino-4-(methylamino)benzonitrile (CAS 64910-46-9) shares identical molecular weight and formula with the target compound . HPLC co-elution or MS ambiguity is a documented risk when ordering from non-verified suppliers. Procurement specifications should mandate CAS 64910-49-2 verification by ¹H NMR or HPLC retention time matching against an authenticated standard, as melting point ranges within the aminobenzonitrile class can differ by as little as 3–6 °C between closely related analogs [2].

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